Cas no 18867-75-9 (O5'-{2-[2-Acetylamino-O3-((R)-1-carboxy-aethyl)-2-desoxy-alpha-D-glucopyranosyloxy]-1,2-dihydroxy-diphosphoryl}-uridin)

O5'-{2-[2-Acetylamino-O3-((R)-1-carboxy-aethyl)-2-desoxy-alpha-D-glucopyranosyloxy]-1,2-dihydroxy-diphosphoryl}-uridin structure
18867-75-9 structure
Product name:O5'-{2-[2-Acetylamino-O3-((R)-1-carboxy-aethyl)-2-desoxy-alpha-D-glucopyranosyloxy]-1,2-dihydroxy-diphosphoryl}-uridin
CAS No:18867-75-9
MF:C20H31N3O19P2
MW:679.416
CID:2069595
PubChem ID:11006912

O5'-{2-[2-Acetylamino-O3-((R)-1-carboxy-aethyl)-2-desoxy-alpha-D-glucopyranosyloxy]-1,2-dihydroxy-diphosphoryl}-uridin Chemical and Physical Properties

Names and Identifiers

    • O5'-{2-[2-Acetylamino-O3-((R)-1-carboxy-aethyl)-2-desoxy-alpha-D-glucopyranosyloxy]-1,2-dihydroxy-diphosphoryl}-uridin
    • O5'-{2-[2-acetylamino-O3-((R)-1-carboxy-ethyl)-2-deoxy-alpha-D-glucopyranosyloxy]-1,2-dihydroxy-diphosphoryl}-uridine
    • UDP-N-acetylmuramic acid
    • UDP-N-acetylmuramic acid alpha-anomer
    • N-Acetylmuramoyl-UDP
    • UDP-N-acetyl-alpha-D-muramic acid
    • Uridine diphosphate N-acetylmuramic acid
    • UDP-MurNAc
    • UDP-N-Acetylmuramate
    • Uridine diphospho-N-acetylmuramic acid
    • UDP-N-Acetyl-D-muramate
    • 18867-75-9
    • NQBRVZNDBBMBLJ-MQTLHLSBSA-N
    • (2r)-2-{[(2r,3r,4r,5s,6r)-3-(Acetylamino)-2-{[(S)-{[(R)-{[(2r,3s,4r,5r)-5-(2,4-Dioxo-3,4-Dihydropyrimidin-1(2h)-Yl)-3,4-Dihydroxytetrahydrofuran-2-Yl]methoxy}(Hydroxy)phosphoryl]oxy}(Hydroxy)phosphoryl]oxy}-5-Hydroxy-6-(Hydroxymethyl)tetrahydro-2h-Pyran-4-Yl]oxy}propanoic Acid
    • C01050
    • UDP-N-acetylmuramicacid
    • UDP-N-acetylmuramate
    • CHEBI:70765
    • Acetylmuramic Acid, UDP
    • uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranosyl} dihydrogen diphosphate)
    • EPZ
    • Q27139075
    • (2R)-2-{[(2R,3R,4R,5S,6R)-3-(acetylamino)-2-{[(S)-{[(R)-{[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy}propanoic acid (non-preferred name)
    • (2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
    • UDP-N-Acetylmuramic acid
    • Inchi: InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)
    • InChI Key: NQBRVZNDBBMBLJ-UHFFFAOYSA-N
    • SMILES: [C@@H]1([C@@H]([C@H]([C@H](O[C@H]1CO)O[P@](=O)(O)O[P@@](=O)(O)OC[C@@H]1[C@H](O)[C@H](O)[C@@H](n2ccc(=O)[nH]c2=O)O1)NC(=O)C)O[C@H](C)C(=O)O)O

Computed Properties

  • Exact Mass: 679.10269976Da
  • Monoisotopic Mass: 679.10269976Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 13
  • Complexity: 1230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 327Ų
  • XLogP3: -6.334

O5'-{2-[2-Acetylamino-O3-((R)-1-carboxy-aethyl)-2-desoxy-alpha-D-glucopyranosyloxy]-1,2-dihydroxy-diphosphoryl}-uridin Related Literature

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
河南东延药业有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
河南东延药业有限公司